

what are the properties of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

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An In-depth Technical Guide to **4-Chloro-3-(methoxycarbonyl)phenylboronic acid**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-Chloro-3-(methoxycarbonyl)phenylboronic acid**, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical properties, field-proven applications, detailed experimental protocols, and critical safety information.

Introduction and Strategic Importance

4-Chloro-3-(methoxycarbonyl)phenylboronic acid (CAS No. 874219-45-1) is a disubstituted arylboronic acid that has gained prominence as a versatile intermediate in organic synthesis.^[1] Its strategic value lies in the orthogonal reactivity of its functional groups: the boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions; the chloro substituent, which can serve as a secondary coupling site or a steric/electronic modifier; and the methoxycarbonyl group, which acts as a synthetic handle for further derivatization.

This trifecta of functionality makes it an invaluable reagent in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds which are prevalent scaffolds in pharmaceuticals and advanced materials.^{[1][2][3]} Its primary application is in the

Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of **4-Chloro-3-(methoxycarbonyl)phenylboronic acid** are summarized below. It is often supplied containing varying amounts of its anhydride, the corresponding boroxine, which can impact reactivity.[5] Recrystallization can be employed to ensure high purity and reactivity.[6]

Property	Value	Source(s)
CAS Number	874219-45-1	[5]
Molecular Formula	C ₈ H ₈ BClO ₄	[5]
Molecular Weight	214.41 g/mol	
Appearance	White to off-white solid, powder, or crystal	[5]
Melting Point	138 °C	[5]
Solubility	Soluble in methanol	
Purity	Typically ≥97%	[5]

Below is the chemical structure of the molecule.

Caption: 2D structure of **4-Chloro-3-(methoxycarbonyl)phenylboronic acid**.

Synthesis and Purification

While numerous suppliers provide this reagent, understanding its synthesis is crucial for specialized applications or custom analogue development. Arylboronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Conceptual Synthetic Protocol

This protocol describes a plausible route from a commercially available precursor, methyl 2-chloro-5-bromobenzoate.

Step 1: Lithiation

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).
- Cool the flask to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Add methyl 2-chloro-5-bromobenzoate to the flask.
- Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. The bromine is more susceptible to lithium-halogen exchange than the chlorine at this position.
- Stir the resulting mixture at $-78\text{ }^{\circ}\text{C}$ for 1 hour to ensure complete formation of the aryllithium intermediate.

Step 2: Borylation

- While maintaining the temperature at $-78\text{ }^{\circ}\text{C}$, add trimethyl borate ($\text{B}(\text{OMe})_3$) dropwise to the aryllithium solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

- Cool the reaction mixture to $0\text{ }^{\circ}\text{C}$ in an ice bath.
- Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH $\sim 1-2$).
- Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to afford pure **4-Chloro-3-(methoxycarbonyl)phenylboronic acid**.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

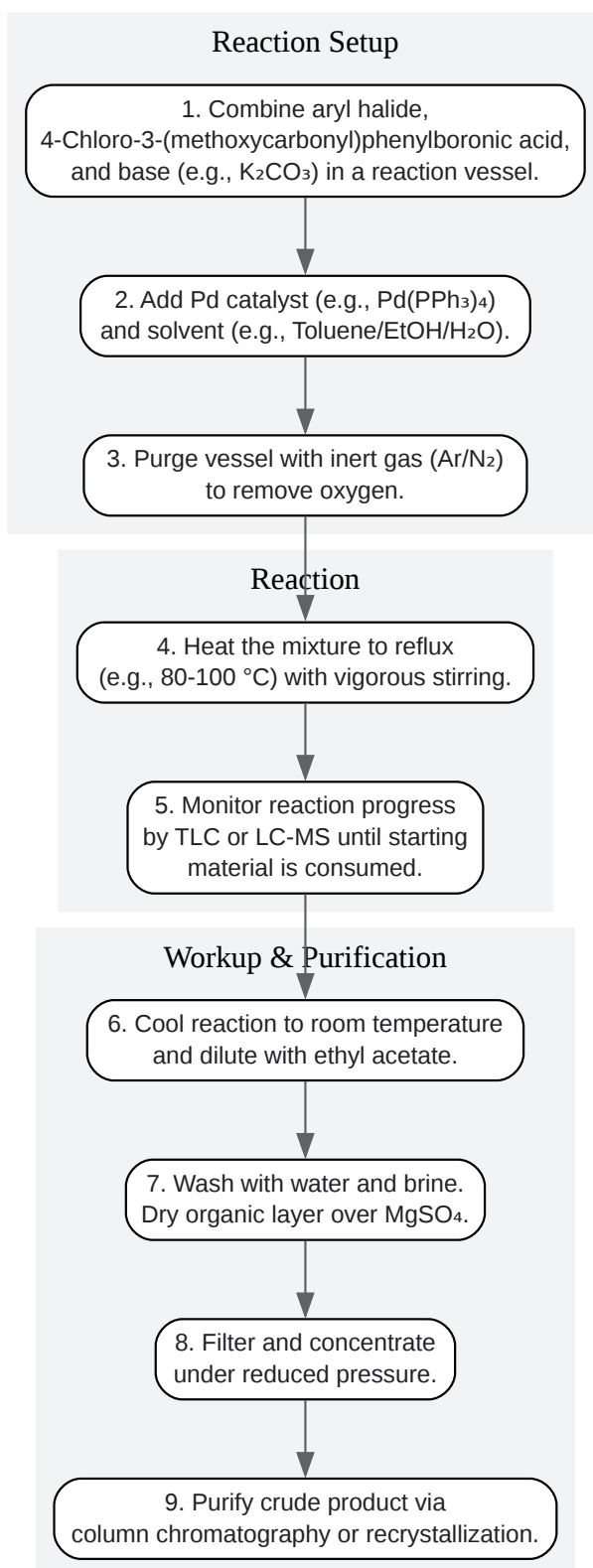
The paramount application of this reagent is its participation in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[1][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.

Mechanism and Causality in Experimental Design

The catalytic cycle involves three key steps:

- **Oxidative Addition:** The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent is critical for reaction success and must be optimized for the specific substrates.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details the coupling of **4-Chloro-3-(methoxycarbonyl)phenylboronic acid** with 4-bromoanisole.

Materials:

- **4-Chloro-3-(methoxycarbonyl)phenylboronic acid** (1.05 mmol)
- 4-Bromoanisole (1.0 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
- Potassium carbonate (K₂CO₃) (2.0 mmol)
- Solvent: Toluene (8 mL), Ethanol (2 mL), Water (2 mL)

Procedure:

- To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, **4-Chloro-3-(methoxycarbonyl)phenylboronic acid**, and potassium carbonate.
- Add the palladium catalyst, followed by the toluene, ethanol, and water.
- Purge the flask with argon for 10-15 minutes to ensure an inert atmosphere.
- Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.
- Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
- Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure.
- The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Safety and Handling

Adherence to proper safety protocols is essential when handling this chemical. The following information is synthesized from safety data sheets (SDS).

- **Hazard Classification:** This compound is classified as causing skin irritation (H315, Category 2) and serious eye irritation (H319, Category 2). Some sources also indicate it may cause respiratory irritation (H335, Category 3).[8]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is also recommended to prevent degradation.[10]
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of water. If irritation occurs, seek medical attention.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.
 - **Inhalation:** Move the person to fresh air. If you feel unwell, seek medical advice.

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